Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-Butylphenyl)-2-methylpropanal is a synthetic aromatic aldehyde characterized by its distinct woody, floral, and ambery olfactory profile. Its molecular structure, featuring a tert-butylphenyl group and a methyl-substituted propanal chain, contributes to its stability and versatility in fragrance applications. The compound exhibits excellent compatibility with other fragrance ingredients, enhancing longevity and diffusion in formulations. Its high purity and consistent quality make it suitable for use in fine perfumery and functional fragrances. The aldehyde’s robust chemical properties ensure resistance to oxidation, maintaining scent integrity over time. It is commonly employed as a key intermediate or modifier in creating complex fragrance accords.
3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
Product Name:3-(4-tert-butylphenyl)-2-methylpropanal
CAS No:80-54-6
MF:C14H20O
MW:204.308004379272
MDL:MFCD00047655
CID:34218
PubChem ID:228987
Update Time:2025-05-21

3-(4-tert-butylphenyl)-2-methylpropanal Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • 3-(4-tert-butylphenyl)-2-methylpropanal
    • MDL: MFCD00047655
    • Inchi: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • InChI Key: SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • SMILES: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

Computed Properties

  • Exact Mass: 204.15100
  • Monoisotopic Mass: 204.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Liquid
  • Density: 0.946 g/mL at 20 °C(lit.)
  • Boiling Point: 150°C/10mmHg(lit.)
  • Flash Point: 100°C
  • Refractive Index: n20/D 1.504-1.506
  • PSA: 17.07000
  • LogP: 3.36160
  • Color/Form: 2000 μg/mL in methanol
  • Solubility: Soluble in ethanol, oil, insoluble in water

3-(4-tert-butylphenyl)-2-methylpropanal Security Information

  • Symbol: GHS07 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H411
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: R22;R38;R51/53
  • Safety Instruction: S60
  • FLUKA BRAND F CODES:10
  • RTECS:MW4895000
  • Hazardous Material Identification: Xn N
  • Risk Phrases:R22; R38; R51/53
  • Storage Condition:2-8°C

3-(4-tert-butylphenyl)-2-methylpropanal Customs Data

  • HS CODE:2912291000
  • Customs Data:

    China Customs Code:

    2912291000

    Overview:

    2912291000. Glyoxal [i.e. p-tert-butyl-Ah-methyl-Cinnamaldehyde oxide]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912291000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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3-(4-tert-butylphenyl)-2-methylpropanal Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
Reference
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
Reference
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Potassium carbonate
Reference
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
Reference
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

Production Method 6

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
Reference
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
Reference
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
Reference
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
Reference
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Production Method 10

Reaction Conditions
1.1 Solvents: Methanol
Reference
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

Production Method 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Reference
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
Reference
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

Production Method 15

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
Reference
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

Production Method 16

Reaction Conditions
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Reference
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol
Reference
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Methanol
Reference
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

3-(4-tert-butylphenyl)-2-methylpropanal Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:80-54-6)Lily aldehyde
Order Number:sfd5925
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-54-6)3-(4-(tert-Butyl)phenyl)-2-methylpropanal
Order Number:LE11497;LE4650;LE26819974
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3-(4-tert-butylphenyl)-2-methylpropanal

3-(4-tert-butylphenyl)-2-methylpropanal: A Comprehensive Overview

3-(4-tert-butylphenyl)-2-methylpropanal, also known by its CAS number CAS No. 80-54-6, is a versatile organic compound with significant applications in various industries. This compound is a derivative of aldehyde, characterized by its unique structure that combines a phenyl group with a tert-butyl substituent and a branched aldehyde moiety. Its chemical formula is C15H24O, and it exists as a colorless liquid with a characteristic odor.

The synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal involves several methods, including the oxidation of the corresponding alcohol or the condensation of aldehydes with aromatic compounds. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly production methods, aligning with the growing demand for sustainable chemical manufacturing.

In terms of physical properties, this compound exhibits a melting point of approximately -5°C and a boiling point around 150°C under standard conditions. Its solubility in water is relatively low, but it readily dissolves in organic solvents such as ethanol and diethyl ether. These properties make it suitable for use in various chemical reactions and formulations.

3-(4-tert-butylphenyl)-2-methylpropanal finds extensive application in the fragrance industry, where it contributes to the creation of complex and appealing aroma profiles. It is commonly used as a flavor enhancer in food products, particularly in baked goods and confectioneries, due to its ability to impart a rich, nutty flavor. Additionally, this compound is employed in the synthesis of pharmaceutical intermediates and agrochemicals, underscoring its importance in diverse fields.

Recent studies have highlighted the potential of CAS No. 80-54-6 as a precursor for advanced materials such as polymers and surfactants. Researchers have explored its reactivity under various conditions to develop novel materials with enhanced performance characteristics. Furthermore, investigations into its biological activity have revealed promising results in antimicrobial and antioxidant assays, opening new avenues for its application in healthcare products.

In conclusion, 3-(4-tert-butylphenyl)-2-methylpropanal, or CAS No. 80-54-6, is a multifaceted compound with significant contributions across various industries. Its unique chemical properties, coupled with ongoing research into its applications, ensure its continued relevance in the ever-evolving landscape of chemical science.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-54-6)Lily aldehyde
sfd5925
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-54-6)3-(4-(tert-Butyl)phenyl)-2-methylpropanal
LE11497;LE4650;LE26819974
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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